![molecular formula C13H11N3S B12509034 N-(p-Tolyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12509034.png)
N-(p-Tolyl)thieno[2,3-d]pyrimidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(p-Tolyl)thieno[2,3-d]pyrimidin-4-amine is a heterocyclic compound with a molecular formula of C13H11N3S. This compound is part of the thienopyrimidine family, which is known for its diverse biological activities and potential therapeutic applications . The structure of this compound consists of a thieno[2,3-d]pyrimidine core with a p-tolyl group attached to the nitrogen atom at the 4-position.
Méthodes De Préparation
The synthesis of N-(p-Tolyl)thieno[2,3-d]pyrimidin-4-amine typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid or triethyl orthoformate . The reaction conditions often include heating the reactants in a suitable solvent like xylene or toluene, sometimes in the presence of a desiccant like calcium chloride . Industrial production methods may involve similar synthetic routes but optimized for larger scale production with considerations for cost, yield, and purity.
Analyse Des Réactions Chimiques
N-(p-Tolyl)thieno[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include solvents like ethanol, methanol, and dichloromethane, and catalysts such as palladium on carbon or platinum oxide. Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted thienopyrimidines and their derivatives .
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of N-(p-Tolyl)thieno[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets. For instance, as an inhibitor of cytochrome bd oxidase, it disrupts the electron transport chain in Mycobacterium tuberculosis, leading to ATP depletion and bacterial cell death . The compound’s structure allows it to bind effectively to the active site of the enzyme, blocking its function and inhibiting bacterial respiration .
Comparaison Avec Des Composés Similaires
N-(p-Tolyl)thieno[2,3-d]pyrimidin-4-amine can be compared with other thienopyrimidine derivatives such as thieno[3,2-d]pyrimidin-4-amine and thieno[3,4-b]pyridine derivatives . These compounds share a similar core structure but differ in the position and nature of substituents, which can significantly affect their biological activity and chemical properties. The unique p-tolyl group in this compound contributes to its distinct reactivity and potential therapeutic applications .
Similar compounds include:
- Thieno[3,2-d]pyrimidin-4-amine
- Thieno[3,4-b]pyridine derivatives
- 2-thioxopyrimidine derivatives
Propriétés
Formule moléculaire |
C13H11N3S |
|---|---|
Poids moléculaire |
241.31 g/mol |
Nom IUPAC |
N-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C13H11N3S/c1-9-2-4-10(5-3-9)16-12-11-6-7-17-13(11)15-8-14-12/h2-8H,1H3,(H,14,15,16) |
Clé InChI |
QUAQMMHHTKWJCQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)NC2=C3C=CSC3=NC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


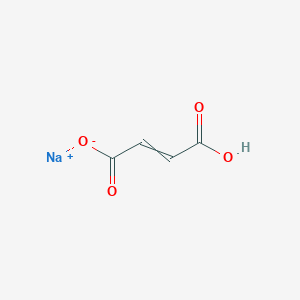
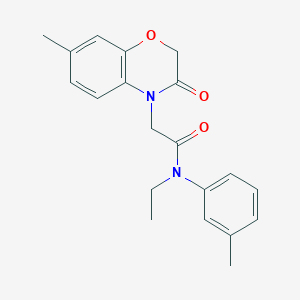
![1-Benzyl 6-ethyl 2-[(tert-butoxycarbonyl)amino]-4-oxohexanedioate](/img/structure/B12508966.png)

![1-[(3R)-1-(2-methoxyphenyl)pyrrolidin-3-yl]methanamine](/img/structure/B12508977.png)
![[1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl][4-(3-methylphenyl)piperazin-1-yl]methanone](/img/structure/B12508984.png)
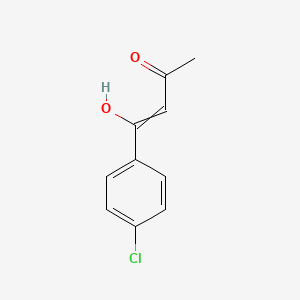
![2-[2-(acetyloxy)-7,10-dihydroxy-3a,3b,6,9a-tetramethyl-dodecahydro-2H-cyclopenta[a]phenanthren-1-ylidene]-6-methylhept-5-enoic acid](/img/structure/B12508996.png)

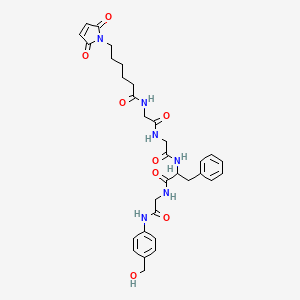
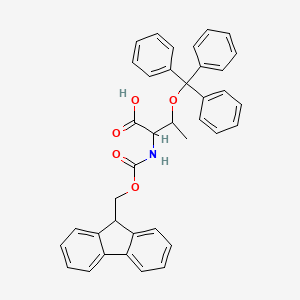
![[2-(2,4-dimethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetic acid](/img/structure/B12509016.png)


